molecular formula C13H9FN2 B2400332 3-(4-fluorophenyl)-1H-indazole CAS No. 155590-27-5

3-(4-fluorophenyl)-1H-indazole

Cat. No.: B2400332
CAS No.: 155590-27-5
M. Wt: 212.227
InChI Key: LLPAFTHNIULCDH-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1H-indazole is a heterocyclic compound that features an indazole core substituted with a 4-fluorophenyl group at the third position Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

3-(4-fluorophenyl)-1H-indazole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets through various mechanisms, including electrophilic substitution, due to excessive π-electrons delocalization . The presence of the fluorine atom on the phenyl ring in similar compounds has been found to enhance binding affinity with certain targets .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that the position and nature of substitution in the phenyl ring of uncharged ligands can affect overall binding and such a delicate balance is important to achieve superior binding affinity .

Result of Action

Some indole derivatives have shown potent antiviral activity, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that this compound may also have significant biological effects.

Action Environment

One study found that a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, acted as a corrosion inhibitor for carbon steel in a 1-m hcl medium . This suggests that environmental factors can indeed influence the action of such compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with ortho-substituted aromatic aldehydes or ketones, followed by cyclization under acidic or basic conditions. For example, the reaction of 4-fluorophenylhydrazine with 2-nitrobenzaldehyde in the presence of a reducing agent like iron powder can yield the desired indazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents.

Scientific Research Applications

3-(4-fluorophenyl)-1H-indazole has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1H-indazole
  • 3-(4-bromophenyl)-1H-indazole
  • 3-(4-methylphenyl)-1H-indazole

Uniqueness

3-(4-fluorophenyl)-1H-indazole is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine’s high electronegativity and small atomic radius can enhance the compound’s metabolic stability, membrane permeability, and binding affinity to molecular targets, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPAFTHNIULCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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